Cas no 2361644-02-0 (Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate)

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate is a versatile organic compound with unique spirocyclic structure. It exhibits excellent stability and is highly reactive, making it suitable for various synthetic applications. Its 2-amino group and 6,6-difluoro substituents contribute to its distinct chemical properties, enhancing its utility in organic synthesis.
Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate structure
2361644-02-0 structure
Product name:Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
CAS No:2361644-02-0
MF:C9H13F2NO2
MW:205.20182967186
CID:6602777
PubChem ID:139026424

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2361644-02-0
    • EN300-7426978
    • methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
    • Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
    • Inchi: 1S/C9H13F2NO2/c1-14-6(13)8(12)2-7(3-8)4-9(10,11)5-7/h2-5,12H2,1H3
    • InChI Key: FTOQVGGTECPHTK-UHFFFAOYSA-N
    • SMILES: FC1(CC2(C1)CC(C(=O)OC)(C2)N)F

Computed Properties

  • Exact Mass: 205.09143498g/mol
  • Monoisotopic Mass: 205.09143498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 0.8

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7426978-0.1g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
0.1g
$1195.0 2024-05-24
Enamine
EN300-7426978-5.0g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
5.0g
$3935.0 2024-05-24
Enamine
EN300-7426978-0.25g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
0.25g
$1249.0 2024-05-24
Enamine
EN300-7426978-0.5g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
0.5g
$1302.0 2024-05-24
Enamine
EN300-7426978-0.05g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
0.05g
$1140.0 2024-05-24
Enamine
EN300-7426978-1.0g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
1.0g
$1357.0 2024-05-24
Enamine
EN300-7426978-2.5g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
2.5g
$2660.0 2024-05-24
Enamine
EN300-7426978-10.0g
methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
2361644-02-0 95%
10.0g
$5837.0 2024-05-24

Additional information on Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2361644-02-0): A Comprehensive Overview

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2361644-02-0) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its spirocyclic structure and the presence of fluorine atoms, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The spirocyclic structure of Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate is a key feature that contributes to its unique chemical and biological properties. Spirocycles are known for their rigidity and conformational restriction, which can enhance the binding affinity and selectivity of molecules when interacting with biological targets. This structural characteristic is particularly advantageous in drug design, where precise control over molecular shape and flexibility is crucial for optimizing pharmacological activity.

The presence of fluorine atoms in the molecule further enhances its potential as a therapeutic agent. Fluorine is known to improve the metabolic stability and lipophilicity of organic compounds, which can lead to better pharmacokinetic properties such as increased bioavailability and longer half-life. Additionally, fluorine substitution can modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

Recent studies have explored the potential of Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate in various therapeutic areas. One notable area of research is its application in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier and its potential to modulate specific neurotransmitter systems make it an attractive candidate for developing drugs targeting conditions such as Alzheimer's disease, Parkinson's disease, and depression.

In addition to neurological applications, Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate has shown promise in the field of oncology. Preclinical studies have demonstrated its potential as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. The compound's ability to selectively target these kinases without affecting normal cellular processes could lead to the development of more effective and less toxic anticancer therapies.

The synthesis of Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate has been optimized through various synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of a difluorocyclopropane derivative with an appropriate carboxylic acid or ester precursor, followed by subsequent functional group manipulations to introduce the amino group and methyl ester moiety.

The physicochemical properties of Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity and optimizing its pharmaceutical properties.

In conclusion, Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2361644-02-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique spirocyclic structure and fluorine substitution offer significant advantages in terms of pharmacological activity and therapeutic potential. Ongoing research continues to explore new avenues for utilizing this compound in the development of innovative treatments for various diseases.

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